7-benzyl-2-Oxa-7-azaspiro[4.5]decan-1-one
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Overview
Description
2-Oxa-7-azaspiro[45]decan-1-one, 7-(phenylmethyl)- is a spirocyclic compound with a unique structure that includes both an oxygen and nitrogen atom within its ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- typically involves the formation of the spirocyclic ring system through a series of chemical reactions. One common method includes the reaction of a suitable lactone with an amine, followed by cyclization to form the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydride.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and conditions.
Chemical Reactions Analysis
Types of Reactions
2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used to study the effects of spirocyclic compounds on biological systems.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2-oxa-8-azaspiro[4.5]decan-1-one
- 2-(Trichloromethyl)-1-oxa-4-azaspiro[4.5]decan-3-one
- 9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one
Uniqueness
2-Oxa-7-azaspiro[4.5]decan-1-one, 7-(phenylmethyl)- is unique due to its specific spirocyclic structure, which includes both an oxygen and nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C15H19NO2 |
---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
9-benzyl-2-oxa-9-azaspiro[4.5]decan-1-one |
InChI |
InChI=1S/C15H19NO2/c17-14-15(8-10-18-14)7-4-9-16(12-15)11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI Key |
VFWDEMGXCRXMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCOC2=O)CN(C1)CC3=CC=CC=C3 |
Origin of Product |
United States |
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